molecular formula C9H14O3 B1357962 Ethyl 4-cyclopropyl-3-oxobutanoate CAS No. 630399-84-7

Ethyl 4-cyclopropyl-3-oxobutanoate

Cat. No.: B1357962
CAS No.: 630399-84-7
M. Wt: 170.21 g/mol
InChI Key: CIAYBTYUFUUVDE-UHFFFAOYSA-N
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Description

Ethyl 4-cyclopropyl-3-oxobutanoate is an organic compound with the molecular formula C₉H₁₄O₃. It is an ester derived from 4-cyclopropyl-3-oxobutanoic acid and ethanol. This compound is of interest in organic synthesis due to its unique structural features, which include a cyclopropyl group and a keto ester functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-cyclopropyl-3-oxobutanoate can be synthesized through the alkylation of ethyl 3-oxobutanoate (ethyl acetoacetate) with cyclopropyl bromide. The reaction typically involves the formation of an enolate ion from ethyl 3-oxobutanoate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with cyclopropyl bromide to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of ester synthesis and alkylation reactions can be applied on a larger scale using appropriate reaction vessels, temperature control, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyclopropyl-3-oxobutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Sodium ethoxide in ethanol, alkyl halides.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products

    Alkylation: Various alkylated derivatives of this compound.

    Hydrolysis: 4-cyclopropyl-3-oxobutanoic acid and ethanol.

    Reduction: Ethyl 4-cyclopropyl-3-hydroxybutanoate.

Scientific Research Applications

Ethyl 4-cyclopropyl-3-oxobutanoate is used in various scientific research applications, including:

Mechanism of Action

Properties

IUPAC Name

ethyl 4-cyclopropyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)6-8(10)5-7-3-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAYBTYUFUUVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610747
Record name Ethyl 4-cyclopropyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630399-84-7
Record name Ethyl 4-cyclopropyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-cyclopropyl-3-oxobutanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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